2,5-Dimethoxy-4-fluorophenethylamine hydrochloride
CAS No.: 1539266-59-5
Cat. No.: VC0130383
Molecular Formula: C10H15ClFNO2
Molecular Weight: 235.683
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1539266-59-5 |
|---|---|
| Molecular Formula | C10H15ClFNO2 |
| Molecular Weight | 235.683 |
| IUPAC Name | 2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H14FNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |
| Standard InChI Key | VQECHXCVFMXOPS-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1CCN)OC)F.Cl |
Introduction
Chemical Structure and Properties
2,5-Dimethoxy-4-fluorophenethylamine hydrochloride is the hydrochloride salt form of 2,5-Dimethoxy-4-fluorophenethylamine (2C-F). It is characterized by a phenethylamine backbone with methoxy groups at the 2 and 5 positions and a fluorine atom at the 4 position of the benzene ring.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-fluoro-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
| Molecular Formula | C10H15ClFNO2 |
| Molecular Weight | 235.683 g/mol |
| CAS Number | 1539266-59-5 |
| Standard InChI | InChI=1S/C10H14FNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H |
| Standard InChIKey | VQECHXCVFMXOPS-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1CCN)OC)F.Cl |
| Parent Compound | 2,5-Dimethoxy-4-fluorophenethylamine (2C-F) |
| Parent CAS Number | 207740-15-6 |
Table 1: Chemical properties of 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride
The parent compound (2C-F) has a molecular formula of C10H14FNO2 and a molecular weight of 199.22 g/mol . The hydrochloride salt form is typically more stable and more soluble in water compared to the free base form, which facilitates its handling and storage for research purposes.
Structural Relationship to Other Compounds
2,5-Dimethoxy-4-fluorophenethylamine hydrochloride is structurally related to several compounds within the phenethylamine class, particularly those in the 2C family. The 2C designation refers to compounds with two carbon atoms between the amino group and the aromatic ring.
Notable related compounds include:
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2,5-Dimethoxy-4-fluoroamphetamine (DOF): An amphetamine analog that differs from 2C-F by the addition of a methyl group on the alpha carbon
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2,5-Dimethoxy-4-chlorophenethylamine (2C-C): A similar compound where the fluorine atom is replaced by chlorine
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2,5-Dimethoxy-4-(2-fluoroethyl)amphetamine (DOEF): A more complex derivative with a 2-fluoroethyl group at the 4-position instead of a single fluorine atom
Understanding these structural relationships is crucial for research on structure-activity relationships and receptor binding profiles.
Analytical Identification
Analytical methods for identifying and quantifying 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride are critical for research applications. Common analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
These techniques can be used to confirm the identity and purity of the compound based on its characteristic spectral patterns and retention times.
For comparison, analytical identification of the related compound DOC (2,5-Dimethoxy-4-chloroamphetamine) has been accomplished using GC-MS analysis in forensic investigations .
Legal Status
The legal status of 2,5-Dimethoxy-4-fluorophenethylamine hydrochloride varies by jurisdiction. Some regions have implemented legislation that specifically controls this compound, while others may regulate it under broader chemical classes or analog provisions.
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